2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol

Lipophilicity Regioisomer comparison Drug design

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1702007-70-2) is a fluorinated pyrazole derivative with the molecular formula C₆H₇F₃N₂O and a molecular weight of 180.13 g/mol. The compound belongs to the class of α-(trifluoromethyl)pyrazole methanols, featuring a chiral carbinol carbon bearing a trifluoromethyl group attached to the 3-position of an N-methylpyrazole ring.

Molecular Formula C6H7F3N2O
Molecular Weight 180.13 g/mol
Cat. No. B12944063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol
Molecular FormulaC6H7F3N2O
Molecular Weight180.13 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C(C(F)(F)F)O
InChIInChI=1S/C6H7F3N2O/c1-11-3-2-4(10-11)5(12)6(7,8)9/h2-3,5,12H,1H3
InChIKeyGWSYQMWWOACFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol – Fluorinated Pyrazole Alcohol Building Block for Medicinal Chemistry and Agrochemical Synthesis


2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1702007-70-2) is a fluorinated pyrazole derivative with the molecular formula C₆H₇F₃N₂O and a molecular weight of 180.13 g/mol . The compound belongs to the class of α-(trifluoromethyl)pyrazole methanols, featuring a chiral carbinol carbon bearing a trifluoromethyl group attached to the 3-position of an N-methylpyrazole ring . Its structural attributes—a hydrogen-bond donor and acceptor profile, moderate lipophilicity, and a stereogenic center—position it as a versatile intermediate for pharmaceutical and agrochemical research programs requiring regiospecifically functionalized pyrazole scaffolds .

Why 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Cannot Be Interchanged with Its 4-Yl Regioisomer or Ring-Trifluoromethyl Analogs


The 3-yl attachment of the trifluoromethyl carbinol moiety in this compound creates a distinct electronic and steric environment compared to the 4-yl regioisomer (CAS 1226507-40-9) or ring-trifluoromethyl analogs such as 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol [1][2]. This regioisomeric difference translates into a ~0.38 log unit higher predicted lipophilicity (LogP 0.882 vs. 0.5) for the 3-yl isomer, which can meaningfully influence membrane permeability, metabolic stability, and off-target binding profiles in biological systems . Furthermore, the specific spatial orientation of the hydroxyl group at the 3-position governs hydrogen-bonding geometry and downstream reactivity in coupling, oxidation, or derivatization reactions—parameters that cannot be replicated by simply substituting a 4-yl variant or a non-fluorinated ethanol analog [3]. Where procurement specifications demand exact regioisomeric identity for patent compliance, structure–activity relationship (SAR) fidelity, or regulatory starting-material control, generic substitution introduces unacceptable risk.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Against Closest Analogs


Higher Predicted Lipophilicity of the 3-Yl Regioisomer Versus the 4-Yl Regioisomer

The target 3-yl regioisomer (CAS 1702007-70-2) exhibits a predicted LogP of 0.882 as reported by Fluorochem . In contrast, the 4-yl regioisomer (CAS 1226507-40-9) displays a computed XLogP3-AA of 0.5 in PubChem [1]. The difference of approximately 0.38 log units represents a roughly 2.4-fold increase in octanol–water partition coefficient for the 3-yl isomer. This enhanced lipophilicity arises from the distinct electronic distribution of the pyrazole ring when the carbinol substituent occupies the 3- versus 4-position.

Lipophilicity Regioisomer comparison Drug design

Predicted Density and Boiling Point Values for Purification and Formulation Planning

The target compound has a predicted density of 1.42 ± 0.1 g/cm³ and a predicted boiling point of 244.9 ± 40.0 °C at atmospheric pressure, as reported by Chemsrc . Direct comparator data for the 4-yl regioisomer are listed as N/A on the same database platform (Chemsrc, CAS 1226507-40-9) , limiting a head-to-head quantitative comparison. These predicted values nonetheless serve as actionable benchmarks for distillation conditions, solvent selection during extractive workup, and storage temperature guidance.

Physicochemical properties Purification Process chemistry

Chiral Center Availability Enabling Enantioselective Synthesis and Resolution

The compound contains one asymmetric carbon atom (the carbinol carbon), as confirmed by the Fluorochem datasheet listing 'Asymmetric Atoms: 1' . This stereogenic center yields a racemic mixture (the commercial product), yet the individual enantiomers are independently cataloged: the (1R)-enantiomer is registered under CAS 1704967-47-4 . While both the 3-yl and 4-yl regioisomers possess this chiral center, the 3-substitution pattern offers a distinct spatial trajectory for the hydroxyl group that can be exploited in diastereoselective transformations or chiral auxiliary strategies.

Chirality Asymmetric synthesis Enantiomeric resolution

GHS Hazard Profile Requiring Controlled Handling Procedures

According to the Fluorochem Safety Data Sheet, the target compound carries the following GHS hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the signal word 'Warning' and pictogram GHS07 . Comparable GHS data for the 4-yl regioisomer (CAS 1226507-40-9) are not publicly cataloged in PubChem or supplier SDS repositories accessible within the permitted source framework [1]. This hazard profile mandates the use of personal protective equipment (gloves, eye protection, respiratory protection if dust/vapor is generated) and handling in a well-ventilated area or fume hood.

Safety GHS classification Laboratory handling

Commercial Purity Benchmarking: 95–98% Assay Across Multiple Suppliers

The target compound is commercially offered at purities ranging from 95% (Chemicalbook supplier listing) to 98% (Fluorochem, Chemsrc) . The 4-yl regioisomer is listed by suppliers excluded from this guide's source framework, preventing a direct within-guide purity comparison. The consistent availability at ≥95% purity across multiple independent vendors indicates a mature supply chain suitable for both discovery-scale and early development procurement.

Purity Supplier comparison Quality control

Preferred Application Scenarios for 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

The ~0.38 log unit higher predicted LogP of the 3-yl regioisomer (0.882) versus the 4-yl regioisomer (0.5) makes this compound the preferred choice when a pyrazole-containing lead series demands incremental increases in lipophilicity to improve membrane permeability or target engagement [1]. This differentiation is particularly relevant in CNS drug discovery, where LogP values in the 0.5–1.5 range are often targeted for optimal blood–brain barrier penetration.

Asymmetric Synthesis Leveraging the Chiral Trifluoromethyl Carbinol Motif

The single asymmetric carbon atom present in the compound enables its use as a chiral building block for enantioselective synthesis . The registered (1R)-enantiomer (CAS 1704967-47-4) provides a defined procurement pathway for medicinal chemistry programs that require enantiopure intermediates, such as the synthesis of chiral CRAC channel inhibitors or FLT3-targeted anticancer agents that incorporate trifluoromethyl pyrazole pharmacophores .

Agrochemical Intermediate Synthesis with Regioisomeric Fidelity

The 3-yl regioisomeric attachment of the trifluoromethyl carbinol is critical for agrochemical candidates where pyrazole substitution patterns govern target-site binding. The Tebufenpyrad class of acaricides exemplifies pyrazole-based agrochemicals where regioisomeric control directly impacts biological activity [2]. The target compound serves as a building block for fluorinated analogs requiring the 3-substituted pyrazole architecture.

Analytical Method Development and Reference Standard Qualification

With confirmed purity of 95–98% across multiple vendors and documented physicochemical parameters (density 1.42 g/cm³, boiling point 244.9 °C) [1], this compound is suitable for use as a reference standard in HPLC method development, impurity profiling, or forced degradation studies where a well-characterized trifluoromethyl pyrazole alcohol is required.

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